H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA
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Overview
Description
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA is a synthetic peptide composed of 14 amino acids. The compound is often used in scientific research due to its unique sequence and properties. The trifluoroacetate (TFA) salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.
Chemical Reactions Analysis
Types of Reactions
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA can undergo various chemical reactions, including:
Oxidation: The serine and aspartic acid residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, modulating their activity. For instance, it has been shown to abrogate the G2 checkpoint in cancer cells, leading to increased sensitivity to DNA damage .
Comparison with Similar Compounds
Similar Compounds
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH: The non-TFA form of the peptide.
Other Peptides: Similar peptides with slight variations in amino acid sequences, such as H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Lys-OH.
Uniqueness
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA is unique due to its specific sequence and the presence of the trifluoroacetate salt, which enhances its stability and solubility. This makes it particularly useful in research applications where stability is crucial.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N18O19.C2HF3O2/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62;3-2(4,5)1(6)7/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZXJWCQUCPQBO-HYPDCDKGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97F3N18O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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